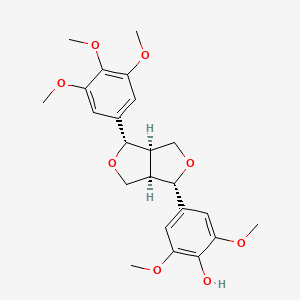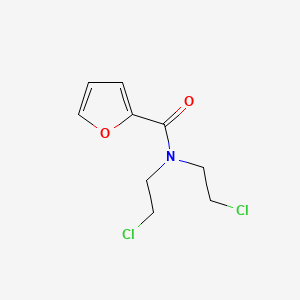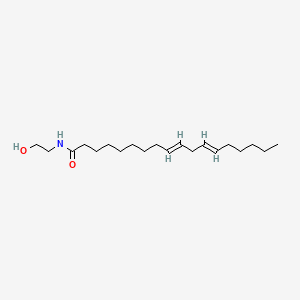
脱-4'-O-甲基杨梅素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
De-4’-O-methylyangambin is a lignan, a type of natural product derived from plants. It is specifically isolated from the plant Zanthoxylum armatum . Lignans are known for their diverse biological activities, including anti-inflammatory properties .
科学研究应用
De-4’-O-methylyangambin has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of lignans and their properties.
Biology: Investigated for its anti-inflammatory and antibacterial activities.
Medicine: Potential therapeutic applications due to its anti-inflammatory properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
Target of Action
De-4’-O-methylyangambin is a lignan, a class of compounds known for their diverse range of biological activities
Mode of Action
It is reported to exhibit anti-inflammatory activity , suggesting that it may interact with targets involved in the inflammatory response
Biochemical Pathways
Given its reported anti-inflammatory activity , it may be inferred that it affects pathways related to inflammation.
Result of Action
De-4’-O-methylyangambin is reported to have anti-inflammatory activity . This suggests that it may modulate the cellular and molecular processes involved in inflammation, potentially leading to a reduction in inflammatory responses. Additionally, it exhibits antibacterial effects , indicating a potential role in combating bacterial infections.
生化分析
Biochemical Properties
De-4’-O-methylyangambin plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It exhibits antibacterial effects by interacting with bacterial cell wall synthesis enzymes, thereby inhibiting their function . Additionally, De-4’-O-methylyangambin has been shown to interact with pain receptors, contributing to its analgesic properties . These interactions highlight the compound’s potential in therapeutic applications.
Cellular Effects
De-4’-O-methylyangambin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . Furthermore, De-4’-O-methylyangambin affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization . These effects underscore the compound’s potential in managing inflammatory conditions and metabolic disorders.
Molecular Mechanism
The molecular mechanism of De-4’-O-methylyangambin involves its binding interactions with specific biomolecules. It binds to bacterial cell wall synthesis enzymes, inhibiting their activity and preventing bacterial growth . Additionally, De-4’-O-methylyangambin interacts with pain receptors, blocking pain signals and providing analgesic effects . These binding interactions are crucial for the compound’s antibacterial and analgesic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of De-4’-O-methylyangambin have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its biological activity for extended periods . Degradation may occur under certain conditions, leading to a reduction in its effectiveness . Long-term studies have shown that De-4’-O-methylyangambin can have sustained effects on cellular function, particularly in reducing inflammation and pain .
Dosage Effects in Animal Models
The effects of De-4’-O-methylyangambin vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial and analgesic effects without causing adverse reactions . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications of De-4’-O-methylyangambin.
Metabolic Pathways
De-4’-O-methylyangambin is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations to produce active metabolites . These metabolites contribute to the compound’s biological activity and are eventually excreted through the kidneys . Understanding these metabolic pathways is crucial for optimizing the therapeutic use of De-4’-O-methylyangambin.
Transport and Distribution
Within cells and tissues, De-4’-O-methylyangambin is transported and distributed through specific transporters and binding proteins. It is absorbed into cells via passive diffusion and active transport mechanisms . Once inside the cells, De-4’-O-methylyangambin binds to intracellular proteins, facilitating its distribution to various cellular compartments . This transport and distribution are essential for the compound’s biological activity.
Subcellular Localization
De-4’-O-methylyangambin exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, De-4’-O-methylyangambin can be found in the nucleus, where it may modulate gene expression . This subcellular localization is critical for understanding the compound’s mechanism of action and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
De-4’-O-methylyangambin can be extracted from Zanthoxylum armatum using an ultrasonic extraction method with methanol as the solvent . The process involves a solvent-to-sample ratio of 100:1 (v/w) and an extraction time of 10 minutes . The extracted compounds are then analyzed using ultra-fast liquid chromatography-tandem quadrupole mass spectrometry (UFLC-MS/MS) to ensure purity and concentration .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of De-4’-O-methylyangambin. Most of the available data focuses on laboratory-scale extraction and purification methods .
化学反应分析
Types of Reactions
De-4’-O-methylyangambin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
相似化合物的比较
Similar Compounds
Pinoresinol monomethyl ether: Another lignan with similar anti-inflammatory properties.
Eudesmin: A lignan known for its antioxidant and anti-inflammatory activities.
Uniqueness
De-4’-O-methylyangambin is unique due to its specific chemical structure and the plant source from which it is derived. Its distinct molecular configuration contributes to its unique biological activities, setting it apart from other lignans .
属性
IUPAC Name |
4-[(3S,3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O8/c1-25-16-6-12(7-17(26-2)20(16)24)21-14-10-31-22(15(14)11-30-21)13-8-18(27-3)23(29-5)19(9-13)28-4/h6-9,14-15,21-22,24H,10-11H2,1-5H3/t14-,15-,21+,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMQKDTUOKAQNT-ZYNNUQKQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





